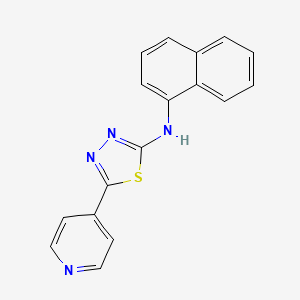
ML163
Overview
Description
ML163 is a small molecule compound known for its role as an agonist of alpha-synuclein. Alpha-synuclein is a protein implicated in various neurodegenerative diseases, including Parkinson’s disease. This compound has been studied for its potential therapeutic applications, particularly in the context of diagnostic agents .
Mechanism of Action
Target of Action
ML163, also known as N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine, is primarily an α-synuclein agonist . α-synuclein is a protein that, in humans, is encoded by the SNCA gene. It is abundant in the brain and is predominantly expressed in the neocortex, hippocampus, substantia nigra, thalamus, and cerebellum. It is implicated in several neurodegenerative diseases, including Parkinson’s disease.
Preparation Methods
The synthesis of ML163 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the heteroaromatic cyclic core through cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through substitution reactions.
Purification: The final compound is purified using techniques such as preparative liquid chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
ML163 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
ML163 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a probe to study the interactions and binding affinities of alpha-synuclein with other molecules.
Biology: In biological research, this compound helps in understanding the role of alpha-synuclein in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with alpha-synuclein aggregation, such as Parkinson’s disease.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new diagnostic agents and therapeutic drugs
Comparison with Similar Compounds
ML163 can be compared with other alpha-synuclein agonists and related compounds. Some similar compounds include:
PD015975: Another alpha-synuclein agonist with similar binding properties.
FNNACNWDEVQPDH: A compound with a similar core structure but different functional groups.
What sets this compound apart is its specific binding affinity and the unique functional groups that enhance its activity as an alpha-synuclein agonist. These properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNACNWDEVQPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















